5-methylimidazo[1,2-a]pyrimidin-7(8H)-one
Description
Overview of the Imidazo[1,2-a]pyrimidine (B1208166) Core in Chemical Biology and Drug Discovery
The imidazo[1,2-a]pyrimidine core is a bicyclic system containing a bridgehead nitrogen atom. This structural motif is of significant interest to medicinal chemists due to its presence in numerous biologically active molecules. researchgate.net Derivatives of this core have been reported to exhibit a wide range of pharmacological properties, including anti-inflammatory, antiviral, antifungal, and anticancer activities. researchgate.netnih.govnih.gov The versatility of the imidazo[1,2-a]pyrimidine scaffold allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets.
Several preclinical drug candidates, such as divaplon, fasiplon, and taniplon, feature the imidazo[1,2-a]pyrimidine core, highlighting its importance in the development of new therapeutics. nih.gov The structural similarity of this scaffold to purine (B94841) bases suggests that it can interact with a variety of biological targets, including enzymes and receptors that recognize purines. nih.gov Research has demonstrated that compounds with this core can act as inhibitors of various kinases and modulators of receptor activity. For instance, certain imidazo[1,2-a]pyrimidine derivatives have been synthesized and evaluated as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. nih.gov
The broad spectrum of biological activities associated with the imidazo[1,2-a]pyrimidine core has spurred extensive research into the synthesis of new derivatives. These synthetic efforts aim to explore the structure-activity relationships (SAR) and to develop compounds with improved potency and selectivity for specific biological targets. nih.gov
Significance of Fused Nitrogen Heterocycles in Medicinal Chemistry
Fused nitrogen heterocycles, which consist of two or more rings sharing atoms, represent a vast and important class of compounds in medicinal chemistry. These structures are prevalent in a multitude of natural products and synthetic drugs. The fusion of rings often imparts a rigid and conformationally constrained geometry to the molecule, which can lead to higher binding affinity and selectivity for biological targets.
The presence of nitrogen atoms in these heterocyclic systems is crucial, as they can participate in hydrogen bonding, act as proton acceptors or donors, and coordinate with metal ions in metalloenzymes. These interactions are fundamental to the molecular recognition processes that govern drug-target binding.
The structural diversity of fused nitrogen heterocycles is immense, ranging from simple bicyclic systems like imidazo[1,2-a]pyrimidine to more complex polycyclic structures. This diversity provides a rich source of scaffolds for the design of new drugs targeting a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders. researchgate.netnih.gov For example, the imidazo[1,2-a]pyridine (B132010) scaffold, a close structural analogue of imidazo[1,2-a]pyrimidine, is the core of several marketed drugs, including zolpidem (an insomnia medication) and alpidem (B1665719) (an anxiolytic). rsc.org
Research Landscape of 5-Methylimidazo[1,2-a]pyrimidin-7(8H)-one and its Structural Analogues
While specific research on this compound is limited in publicly available literature, the broader class of imidazo[1,2-a]pyrimidine and its analogues has been the subject of considerable investigation. The exploration of structural analogues provides valuable insights into the potential biological activities and structure-activity relationships of this chemical class.
Research into structural analogues, such as imidazo[1,2-a]pyridines, has revealed potent anticancer activities. Studies have shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis. For example, a series of novel imidazo[1,2-a]pyridine compounds were evaluated for their anticancer effects against breast cancer cells, with some compounds showing significant cytotoxic effects. nih.gov
The table below summarizes the in vitro antiproliferative activities of selected imidazo[1,2-a]pyridine analogues against different human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (μM) |
| IP-5 | HCC1937 (Breast) | 45 |
| IP-6 | HCC1937 (Breast) | 47.7 |
| IP-7 | HCC1937 (Breast) | 79.6 |
Data sourced from a study on the anticancer effects of novel Imidazo[1,2-a]Pyridine compounds. nih.gov
Furthermore, structure-activity relationship (SAR) studies on imidazo-pyridinium analogues have been conducted to identify key structural features responsible for their biological activity. These studies have shown that modifications at various positions of the heterocyclic core can significantly impact potency. nih.gov For instance, the presence and nature of substituents on the imidazo[1,2-a]pyridine ring system have been shown to be critical for antitubercular activity. nih.gov
The following table presents SAR data for a series of imidazo[1,2-a]pyridine-3-carboxamides against Mycobacterium tuberculosis.
| Compound | R1 | R2 | MIC90 (μM) |
| Analogue 1 | H | H | >128 |
| Analogue 2 | 7-Me | H | 1.9 |
| Analogue 3 | 7-Me | 2-Me | 0.4-1.9 |
| Analogue 4 | 7-Cl | 2-Et | ≤0.006 |
Data adapted from a review on recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. nih.gov
These findings from studies on structural analogues suggest that the this compound scaffold holds potential for biological activity, and further investigation into its synthesis and pharmacological properties is warranted. The methyl group at the 5-position and the oxo group at the 7-position could influence the molecule's electronic properties, conformation, and ability to interact with biological targets.
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-8H-imidazo[1,2-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-4-6(11)9-7-8-2-3-10(5)7/h2-4H,1H3,(H,8,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWALDUEYDNXOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NC=CN12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501270990 | |
| Record name | 5-Methylimidazo[1,2-a]pyrimidin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501270990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55662-34-5 | |
| Record name | 5-Methylimidazo[1,2-a]pyrimidin-7(8H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55662-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylimidazo[1,2-a]pyrimidin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501270990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Methylimidazo 1,2 a Pyrimidin 7 8h One and Its Derivatives
General Strategies for Imidazo[1,2-a]pyrimidine (B1208166) Core Construction
The construction of the imidazo[1,2-a]pyrimidine ring system is primarily achieved through the reaction of 2-aminopyrimidine (B69317) derivatives with various electrophilic partners. uees.edu.ec These strategies include cyclocondensation, multicomponent reactions, and regioselective protocols, with recent advancements focusing on efficiency and sustainability. rsc.orgrsc.org
Cyclocondensation is a foundational strategy for synthesizing the imidazo[1,2-a]pyrimidine core. rsc.org The most traditional and widely used method is the Tschitschibabin reaction, which involves the condensation of 2-aminopyrimidines with α-halocarbonyl compounds (such as α-haloketones or α-haloaldehydes). bio-conferences.orgnih.gov This reaction proceeds via initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrimidine, followed by an intramolecular cyclization and dehydration to form the aromatic fused-ring system. acs.org
Various catalytic and non-catalytic systems have been developed to facilitate this transformation, often employing a base like sodium bicarbonate to promote the reaction under milder conditions. bio-conferences.org Research has explored different catalysts and solvents to improve yields and broaden the substrate scope. bio-conferences.orgresearchgate.net For example, neutral alumina (B75360) has been used as an effective catalyst for these reactions at ambient temperature. bio-conferences.org
| Reactants | Catalyst/Conditions | Key Feature | Reference |
|---|---|---|---|
| 2-Aminopyridine and Bromoacetaldehyde | 150-200 °C, sealed tube; later NaHCO₃ | The foundational Tschitschibabin synthesis of the parent ring system. | bio-conferences.org |
| 2-Aminopyrimidines and α-Haloketones | Neutral Alumina, room temperature | Efficient and mild conditions for a range of derivatives. | bio-conferences.org |
| 2-Aminopyrimidines and β-keto esters/1,3-diones | CBr₄, metal-free | Mediates an oxidative carbon-nitrogen bond formation. | organic-chemistry.org |
| 2-(Aminomethyl)pyridines and Nitroalkanes | Polyphosphoric acid (PPA) | An unusual cyclization involving electrophilically activated nitroalkanes. | nih.gov |
Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, offering high atom economy and operational simplicity by combining three or more reactants in a single step. rsc.orgresearchgate.net Several MCRs have been developed for the synthesis of the imidazo[1,2-a]pyrimidine scaffold. uees.edu.ecnih.gov
A prominent example is the Groebke–Blackburn–Bienaymé (GBB) reaction, which involves the condensation of a 2-aminopyrimidine, an aldehyde, and an isocyanide. bio-conferences.orgmdpi.com This acid-catalyzed reaction provides a direct route to 3-aminoimidazo[1,2-a]pyrimidine derivatives. Scandium triflate is often employed as a catalyst for this transformation. bio-conferences.org Another three-component approach involves the copper-catalyzed coupling of 2-aminopyridine, an aldehyde, and a terminal alkyne. bio-conferences.org These MCRs allow for the rapid generation of diverse libraries of imidazo[1,2-a]pyrimidine derivatives. rsc.orgnih.gov
| Reaction Type | Components | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Groebke–Blackburn–Bienaymé | 2-Aminopyrimidine, Aldehyde, Isocyanide | Scandium triflate | 3-Aminoimidazo[1,2-a]pyrimidines | bio-conferences.orgmdpi.com |
| A³ Coupling variant | 2-Aminopyridine, Aldehyde, Terminal alkyne | Copper | Substituted Imidazo[1,2-a]pyridines | bio-conferences.org |
| Iodine-Catalyzed MCR | Aryl methyl ketones, 2-Aminopyridines, Barbituric acids | Molecular iodine | Pyrimidine-linked Imidazopyridines | acs.org |
Regioselectivity is a critical aspect of imidazo[1,2-a]pyrimidine synthesis, as the substitution pattern on the final molecule dictates its properties. The development of regioselective protocols allows for precise control over the placement of functional groups. acs.org For instance, electrophilic substitution reactions on the imidazo[1,2-a]pyrimidine core typically occur preferentially at the C3 position due to the electron-rich nature of the imidazole (B134444) ring. uees.edu.ecnih.gov
Synthetic strategies have been designed to achieve regioselective outcomes. One such method involves a transition-metal (copper/silver) catalyzed cascade reaction between 2-aminobenzimidazole, aldehydes, and alkynes. acs.org This process proceeds through a propargylamine (B41283) intermediate that undergoes a regioselective 6-endo-dig cyclization to yield highly functionalized imidazo[1,2-a]pyrimidines. acs.org Another approach describes an annulation reaction between β-ethoxy acrylamides and phosphorylated aminoimidazoles, which can furnish either 2-amino or 4-amino constitutional isomers with high regioselectivity (90:10 – 99:1). wipo.int
In line with the principles of green chemistry, modern synthetic methods focus on reducing reaction times, energy consumption, and the use of hazardous materials. Microwave-assisted organic synthesis has proven to be a particularly effective technique for accelerating the synthesis of imidazo[1,2-a]pyrimidines. bio-conferences.orgnih.govacs.org Reactions that might take hours under conventional heating can often be completed in minutes using microwave irradiation, frequently leading to higher yields and cleaner products. acs.orgsci-hub.se
Sustainable approaches also include the use of environmentally benign solvents like water or ethanol (B145695) and the development of reusable catalysts. mdpi.comnih.gov For example, catalyst-free heteroannulation reactions in a water-isopropanol mixture under microwave irradiation provide an eco-friendly route to the imidazo[1,2-a]pyrimidine core. acs.org Similarly, the use of gold nanoparticles as a recyclable catalyst represents a green and efficient procedure for synthesizing these heterocycles. mdpi.com These methods offer significant advantages over traditional protocols by being more economically and environmentally friendly. mdpi.comacs.org
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave irradiation as an energy source; one-pot sequential reactions. | Drastically reduced reaction times (minutes vs. hours), often higher yields, enhanced efficiency. | bio-conferences.orgnih.govacs.orgrsc.org |
| Green Solvents | Employs water, ethanol, or polyethylene (B3416737) glycol as the reaction medium. | Environmentally benign, reduces use of volatile organic compounds. | nih.govacs.org |
| Nanocatalysis | Utilizes gold nanoparticles or ZnO-nanorods as catalysts. | High catalytic activity, reusability, mild reaction conditions. | mdpi.comresearchgate.net |
| Solvent- and Catalyst-Free | Reaction of α-haloketones with 2-aminopyridines at elevated temperature without any medium. | Operational simplicity, avoids solvent waste and catalyst cost/removal. | bio-conferences.org |
Elucidation of Specific Synthetic Pathways Leading to 5-Methylimidazo[1,2-a]pyrimidin-7(8H)-one and Related Structures
While general methods for the imidazo[1,2-a]pyrimidine core are well-established, specific pathways to derivatives like this compound are dictated by the choice of appropriately substituted starting materials. The synthesis of related imidazo[1,2-a]pyrimidinone structures often involves the cyclization of a 2-aminopyrimidine with a three-carbon synthon containing a latent or explicit carbonyl group at the appropriate position.
The most direct and common route to the imidazo[1,2-a]pyrimidine scaffold is through the use of a substituted 2-aminopyrimidine as the foundational building block. organic-chemistry.orgnih.govresearchgate.net To synthesize this compound, the logical starting pyrimidine (B1678525) precursor would be 2-amino-6-methylpyrimidin-4(3H)-one (or its tautomer, 2-amino-4-hydroxy-6-methylpyrimidine).
The general synthetic pathway involves the reaction of this pyrimidine precursor with a suitable two-carbon electrophile, such as an α-haloaldehyde or α-haloketone, in a cyclocondensation reaction. researchgate.netnih.gov For instance, the reaction of a 2-aminopyrimidine with 2-bromoacetophenone (B140003) is a common method to obtain a 2-phenylimidazo[1,2-a]pyrimidine (B97590) intermediate. nih.gov To achieve the 7-oxo functionality, a reagent like ethyl bromopyruvate could be employed, leading to cyclization and formation of the desired pyrimidinone ring fused with the imidazole. A multi-step synthesis starting from 2-aminopyrimidine has been used to prepare 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine (B1437431) derivatives, demonstrating the versatility of pyrimidine precursors in building complex fused systems. nih.gov
| Pyrimidine Precursor | Reactant | Reaction Type | Resulting Structure Type | Reference |
|---|---|---|---|---|
| 2-Aminopyrimidine | 2-Bromoacetophenone | Condensation | 2-Phenylimidazo[1,2-a]pyrimidine | nih.gov |
| 2-Aminopyrimidine | Biphenyl phenacyl bromide | Condensation | 2-Biphenylimidazo[1,2-a]pyrimidine | researchgate.net |
| 2-Aminopyrimidine | 1,1,3-Trichloro acetone | Cyclocondensation | 2-(Dichloromethyl)imidazo[1,2-a]pyrimidine | nih.gov |
| 2-Aminopyrimidines | β-Keto esters | Oxidative C-N bond formation | Substituted imidazo[1,2-a]pyrimidines | organic-chemistry.org |
Derivatization from Intermediate Compounds
The synthesis of the imidazo[1,2-a]pyrimidine core often proceeds through the strategic cyclization and modification of key intermediate compounds. One prominent method involves the reaction of readily available 2-aminoimidazoles with N-substituted maleimides or N-arylitaconimides. nih.gov This process is believed to occur via the formation of linear intermediates resulting from a Michael addition, which then undergo tandem recyclization to form the fused heterocyclic system. nih.gov For instance, the interaction between 2-aminoimidazole and various N-substituted maleimides can lead to the formation of N-aryl(alkyl)-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-5-carboxamides. nih.gov
Another well-established, multi-step synthetic route begins with the cyclo-condensation of 2-aminopyrimidine with a suitable carbonyl compound, such as 1,1,3-trichloroacetone. nih.gov This initial reaction yields an intermediate like 2-(dichloromethyl)imidazo[1,2-a]pyrimidine, which can be subsequently hydrolyzed to form imidazo[1,2-a]pyrimidine-2-carbaldehyde. nih.gov This aldehyde is a versatile intermediate that can be oxidized to the corresponding carboxylic acid. nih.gov Further transformations, including esterification and catalytic hydrogenation, can be employed to modify the pyrimidine ring, leading to saturated systems like ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate. nih.gov This saturated ester serves as a direct precursor for derivatives such as carbohydrazides. nih.gov
Alternative cyclization strategies include the reaction of 2-aminopyrimidine with chloroacetaldehyde (B151913) or the reaction of 2-aminoimidazole with 1,1,3,3-tetramethoxypropane, both of which yield the core imidazo[1,2-a]pyrimidine structure. researchgate.net These methods highlight the modularity of the synthesis, allowing for different starting materials to converge on common or structurally related intermediates that can be further derivatized.
| Starting Material(s) | Key Intermediate | Final Derivative Class | Reference |
|---|---|---|---|
| 2-Aminoimidazole and N-Substituted Maleimides | Linear Michael Adduct | N-Alkyl/Aryl-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-5-carboxamides | nih.gov |
| 2-Aminopyrimidine and 1,1,3-Trichloroacetone | Imidazo[1,2-a]pyrimidine-2-carbaldehyde | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide | nih.gov |
| 2-Aminopyrimidine and Chloroacetaldehyde | Not Isolated | Imidazo[1,2-a]pyrimidine | researchgate.net |
Advanced Functionalization and Chemical Modification Strategies for this compound Derivatives
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, and its functionalization is a key strategy for developing new chemical entities. rsc.orgresearchgate.net Advanced strategies focus on the selective modification of both the imidazole and pyrimidine rings to modulate the molecule's physicochemical and biological properties. rsc.orguees.edu.ec Methodologies such as C-H functionalization, multicomponent reactions, and condensation reactions are frequently employed to install a diverse array of functional groups onto the core structure. rsc.orgresearchgate.net
Introduction of Varied Substituents on the Imidazole and Pyrimidine Moieties
The introduction of substituents onto the imidazo[1,2-a]pyrimidine framework is essential for exploring structure-activity relationships. Direct C-H functionalization, particularly methodologies induced by visible light, has emerged as a powerful tool for derivatization, as demonstrated on the closely related imidazo[1,2-a]pyridine (B132010) scaffold. nih.gov These methods allow for the installation of groups like methyl, methoxyl, and various halogens onto the aromatic rings. nih.gov
More specific to the imidazo[1,2-a]pyrimidin-7(8H)-one core, N-alkylation represents a common and effective modification strategy. Microwave-assisted reactions of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones with alkyl bromides provide a rapid and high-yielding route to 8-alkyl derivatives. nih.gov This functionalization not only improves solubility but also significantly impacts the molecule's electronic properties. nih.gov Furthermore, electrophilic substitution reactions, such as bromination, can be used to introduce halogen atoms onto the heterocyclic core, which can then serve as handles for further cross-coupling reactions. nih.gov
| Functionalization Strategy | Position(s) Modified | Reagents/Conditions | Example Substituent | Reference |
|---|---|---|---|---|
| N-Alkylation | N-8 | Alkyl bromide, Microwave | n-Propyl | nih.gov |
| Bromination | C-3, C-6 | N-Bromosuccinimide | Bromo | nih.gov |
| C-H Functionalization (on related scaffolds) | Various C-H bonds | Visible light, Photocatalyst | Aminomethyl | nih.gov |
Synthesis of Schiff Base Derivatives
Schiff base derivatives of imidazo[1,2-a]pyrimidines are readily synthesized through the condensation of an amino-functionalized core with various aldehydes or ketones. rsc.orgnih.gov A common route involves the initial synthesis of a 3-amino-imidazo[1,2-a]pyrimidine intermediate. nih.gov This is typically achieved by nitrosation of the core at the C-3 position, followed by reduction of the nitroso group to an amine. nih.gov The resulting 3-amino derivative can then be reacted with a wide range of substituted aromatic or aliphatic aldehydes in a suitable solvent, often with an acid catalyst, to yield the corresponding Schiff bases (imines). nih.gov
Alternatively, a hydrazide group on the imidazo[1,2-a]pyrimidine scaffold can serve as the nucleophile for condensation. For example, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide can be condensed with different aromatic aldehydes to form a series of hydrazone derivatives, which are a subclass of Schiff bases. nih.govresearchgate.net These reactions are typically straightforward and proceed in high yields, allowing for the creation of large libraries of compounds for screening purposes. nih.govnih.gov
Carboxamide and Related Functional Group Incorporation
The incorporation of carboxamide functionalities is a valuable strategy for modifying the imidazo[1,2-a]pyrimidine scaffold. As previously mentioned, one synthetic route directly yields carboxamide derivatives through the reaction of 2-aminoimidazole with N-substituted maleimides, resulting in N-aryl(alkyl)-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-5-carboxamides. nih.gov This method integrates the formation of the core structure with the introduction of the carboxamide group in a single process.
In a more stepwise approach, a carboxylic acid group can be installed on the core, which then serves as a versatile handle for creating various related functional groups. nih.gov For instance, an imidazo[1,2-a]pyrimidine-2-carboxylic acid intermediate can be converted to its corresponding ethyl ester via esterification. nih.gov This ester can then be treated with hydrazine (B178648) hydrate (B1144303) to produce a carbohydrazide, which is isosterically related to a carboxamide. nih.gov This sequence demonstrates how a single carboxylic acid precursor can be leveraged to introduce diverse functionalities, expanding the chemical space accessible from the core scaffold.
Structure Activity Relationship Sar and Structural Optimization of 5 Methylimidazo 1,2 a Pyrimidin 7 8h One Analogues
Methodological Frameworks for SAR Analysis
The exploration of SAR for imidazo[1,2-a]pyrimidine (B1208166) analogues leverages a combination of computational and experimental techniques to elucidate the complex relationship between molecular structure and biological activity.
Computational Approaches: Computer-aided drug design (CADD) plays a pivotal role in modern medicinal chemistry. nih.gov Methodologies such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and molecular dynamics simulations are instrumental in predicting the binding modes and affinities of small molecules with their protein targets. nih.govmdpi.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, helping to understand interactions at the molecular level. nih.gov For instance, docking studies on novel imidazo[1,2-a]pyrimidine derivatives have been used to predict their binding affinity to targets like the human angiotensin-converting enzyme 2 (ACE2) and the SARS-CoV-2 spike protein. nih.gov
QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net This allows for the prediction of the activity of new, unsynthesized analogues, thereby guiding synthetic efforts.
Density Functional Theory (DFT): DFT calculations are employed to understand the electronic properties of molecules, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov This information provides insights into molecular reactivity and interaction capabilities. Molecular Electrostatic Potential (MEP) maps, derived from DFT, can identify electron-rich and electron-deficient regions, which are crucial for non-covalent interactions with biological targets. nih.gov
Experimental Validation: Computational predictions are validated through the synthesis of designed compounds and subsequent in vitro and in vivo biological assays. mdpi.com Spectroscopic techniques like NMR, mass spectrometry, and X-ray crystallography are used to confirm the structures of the synthesized molecules. nih.gov The biological activity data from these experiments feeds back into the computational models, creating an iterative cycle of design, synthesis, and testing to refine the SAR.
**3.2. Correlating Structural Features with Biological Potency and Selectivity
The biological profile of imidazo[1,2-a]pyrimidine analogues is highly dependent on the nature and position of various substituents on the core scaffold. SAR studies aim to identify key structural features that govern potency and selectivity for a specific biological target.
Modifications at the C2 and C8 positions of the imidazo[1,2-a]pyrimidine ring system have been shown to significantly impact biological activity. The introduction of different substituents at these positions can alter the molecule's size, shape, electronics, and hydrogen-bonding capabilities, thereby influencing its interaction with target proteins.
For the related imidazo[1,2-a]pyridine (B132010) scaffold, the nature of the C2 substituent strongly influences antiviral activity against human cytomegalovirus (HCMV). nih.gov Similarly, for imidazo[1,2-a]pyrimidines, substitutions at the C2 position are a common strategy for modulating activity. For example, a series of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones has been synthesized, demonstrating the feasibility of introducing bulky groups at this position to explore specific binding pockets in target enzymes. nih.gov
While specific SAR data for the C8 position of the 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one core is less detailed in the provided literature, it is a key position for modification. In the broader context of azaheterocycles, substitutions at positions equivalent to C8 can influence metabolic stability and receptor interaction. For instance, blocking potential sites of metabolism is a key optimization strategy. acs.org
The following table summarizes the observed effects of C2 substitutions on the biological activity of imidazo[1,2-a]pyrimidine analogues based on reported research.
| Position | Substituent | Effect on Biological Activity | Target Class |
| C2 | Aryl groups | Can confer anticancer properties. nih.gov | Kinases |
| C2 | Heteroaryl rings | Important for modulating activity against various targets. | Various |
| C3 | Aryl or heteroaryl rings | Shown to impart anticancer activity. nih.gov | Raf kinases |
| C3 | Biaryl moiety | Resulted in the highest potency in a series of anticancer compounds. nih.gov | Raf kinases |
The polarity and size of functional groups are critical determinants of a molecule's pharmacokinetic and pharmacodynamic properties.
Polarity: The polarity of substituents affects a compound's solubility, permeability, and ability to form hydrogen bonds with a target. In efforts to mitigate metabolism by aldehyde oxidase, modifying the electronic properties of the imidazo[1,2-a]pyrimidine core is a key strategy. researchgate.net Introducing electron-donating groups (EDGs) like methoxy (B1213986) and morpholino can reduce the molecule's susceptibility to oxidation. researchgate.net Conversely, electron-withdrawing groups (EWGs) can also be used to modulate the electronic character of the ring system, influencing binding affinity. researchgate.net
Steric Hindrance: The size and shape of substituents (steric factors) dictate how well a molecule can fit into a receptor's binding site. Bulky groups can be introduced to probe the dimensions of a binding pocket and achieve selectivity. mssm.edu For example, in a series of inhibitors for Group 2 Influenza A viruses, the exploration of different regions of the imidazo[1,2-a]pyrimidine lead compound with various substituents was crucial for developing potent molecules. mssm.edu However, excessive steric bulk can also lead to a loss of activity if it prevents optimal binding.
For a given biological target, specific structural features, or pharmacophores, are often essential for activity. For some imidazo[1,2-a]pyridine analogues, the bridgehead nitrogen atom and a directly attached phenyl ring were found to be crucial for maintaining potent biological activity. nih.gov The amide linkage in imidazo[1,2-a]pyridine amides has been identified as a key feature for their activity as inhibitors of the QcrB subunit of cytochrome bcc, a target in Mycobacterium tuberculosis. nih.gov
The core imidazo[1,2-a]pyrimidine structure itself is considered a bioisostere of purine (B94841), which explains its ability to interact with a wide variety of biological targets, particularly kinases, that have binding sites for purine-based ligands like ATP. nih.govresearchgate.net The planar, aromatic nature of the fused ring system allows for favorable π-π stacking interactions within protein binding sites, a common feature in kinase inhibitors. nih.gov
Strategies for Mitigating Metabolic Instability (e.g., Aldehyde Oxidase)
A significant challenge in the development of drug candidates containing an imidazo[1,2-a]pyrimidine moiety is their susceptibility to rapid metabolism by aldehyde oxidase (AO). researchgate.netnih.gov AO is a cytosolic enzyme that catalyzes the oxidation of various azaheterocycles. researchgate.net The C7 position of the imidazo[1,2-a]pyrimidine ring is a particularly vulnerable "soft spot" for AO-mediated oxidation. acs.org Several medicinal chemistry strategies have been successfully employed to block or reduce this metabolic pathway.
Key Strategies to Reduce AO Metabolism:
Blocking the Reactive Site: Introducing a substituent at the site of metabolism can sterically hinder the enzyme's access. Placing a methyl or fluoro group at the C7 position has been investigated to block oxidation. acs.org
Altering the Heterocycle: Modifying the core heterocyclic structure can change its electronic properties and reduce its affinity for the AO active site. This can involve rearranging heteroatoms or creating novel fused-ring systems. acs.org
Modifying Electronics: As mentioned previously, introducing electron-donating groups (EDGs) onto the imidazo[1,2-a]pyrimidine core can decrease its susceptibility to oxidation by AO. researchgate.net
Removing Aromaticity: Saturating the 6-membered ring of the imidazo[1,2-a]pyrimidine system can effectively block AO-mediated metabolism. researchgate.net However, this approach must be carefully considered as the loss of aromaticity can alter the molecule's conformation and affect its binding to the intended target. researchgate.net
The following table summarizes these strategies and their outcomes.
| Strategy | Specific Modification | Outcome | Reference |
| Blocking the Site | Introduction of groups at the C7 position | Can sterically prevent AO-mediated oxidation. | acs.org |
| Altering Electronics | Substitution with EDGs (e.g., methoxy) | Reduced AO oxidation. | researchgate.net |
| Altering Electronics | Substitution with EWGs | Improved metabolic stability, but did not completely block oxidation. | researchgate.net |
| Removing Aromaticity | Saturation of the pyrimidine (B1678525) ring | Blocked AO oxidation. | researchgate.net |
These strategies have proven effective in improving the metabolic profile of imidazo[1,2-a]pyrimidine-based compounds, a critical step in advancing them as viable drug candidates. acs.orgnih.gov
Molecular Mechanisms of Action and Target Engagement for Imidazo 1,2 a Pyrimidin 7 8h One Analogues
Identification of Putative Molecular Targets
There is no available data identifying the putative molecular targets of 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one.
Protein-Ligand Interactions and Binding Mode Analysis
Information regarding the protein-ligand interactions and binding mode analysis for this compound is not present in the current scientific literature.
Allosteric Modulation and Receptor Activation/Inhibition Pathways
There are no studies available that describe the allosteric modulation or the receptor activation and inhibition pathways associated with this compound.
Investigation of Cellular and Biochemical Pathways Influenced by Imidazo[1,2-a]pyrimidin-7(8H)-one Analogues
The cellular and biochemical pathways influenced by this compound have not been investigated in any published research.
While research into the broader family of imidazo[1,2-a]pyrimidines has shown a range of biological activities, including potential as anticancer, antibacterial, and antifungal agents, it is crucial to note that these findings cannot be directly extrapolated to this compound without specific experimental validation. The precise effects of the methyl group at the 5-position on the pyrimidine (B1678525) ring are currently unknown.
Computational Chemistry and Biophysical Characterization of 5 Methylimidazo 1,2 a Pyrimidin 7 8h One Systems
Quantum Chemical Approaches (e.g., Density Functional Theory, DFT)
Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and reactivity of imidazo[1,2-a]pyrimidine (B1208166) systems. nih.govacs.org DFT calculations are used to optimize the molecular geometry and to determine various electronic properties that govern the compound's behavior. nih.gov For imidazo[1,2-a]pyrimidine derivatives, these calculations are typically performed using basis sets like B3LYP/6–31G(d,p) or B3LYP/6-311++G(d,p). nih.govsemanticscholar.org
Key analyses performed using DFT include:
Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and the ability of the molecule to participate in electronic transitions. nih.govacs.org The energy gap between HOMO and LUMO provides insights into the molecule's stability.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions. nih.gov This is vital for predicting how the molecule will interact with biological receptors through non-covalent interactions.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis helps to characterize the nature and strength of chemical bonds and non-covalent interactions within the molecule, such as hydrogen bonds. nih.govnih.gov
These quantum chemical studies provide a foundational understanding of the intrinsic properties of the imidazo[1,2-a]pyrimidine scaffold, which is essential for rational drug design. acs.org
Table 1: Key Parameters from Quantum Chemical Studies of Imidazo[1,2-a]pyrimidine Derivatives
| Parameter | Description | Typical Basis Set | Significance |
|---|---|---|---|
| Optimized Geometry | Calculation of the lowest energy conformation of the molecule. | B3LYP/6-311++G(d,p) | Provides accurate bond lengths and angles for further analysis. semanticscholar.org |
| HOMO-LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | B3LYP/6-31G(d,p) | Indicates chemical reactivity and electronic excitation properties. nih.gov |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the molecule's surface. | B3LYP/6-31G(d,p) | Identifies sites for electrophilic and nucleophilic attack and intermolecular interactions. nih.gov |
| QTAIM Analysis | Analyzes the electron density topology to characterize chemical bonds. | B3LYP/6-31G(d,p) | Determines the nature and strength of covalent and non-covalent interactions. nih.gov |
Molecular Docking and Scoring Methodologies
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target biomolecule, typically a protein. beilstein-journals.org For imidazo[1,2-a]pyrimidine derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating binding mechanisms at the molecular level. nih.govnih.gov
The process involves placing the ligand into the binding site of the receptor in various conformations and orientations. A scoring function is then used to estimate the binding free energy, with lower scores generally indicating stronger binding. mdpi.com Common scoring functions include London dG, and binding affinities are often expressed in kcal/mol. mdpi.com For instance, docking studies on imidazo[1,2-a]pyrimidine derivatives against the lanosterol (B1674476) 14α-demethylase (CYP51) enzyme from Candida species revealed binding energies ranging from -6.11 to -9.43 kcal/mol, suggesting a strong inhibitory potential. nih.gov Similarly, a derivative showed a binding affinity of -9.1 kcal/mol to the human ACE2 receptor. nih.gov
These simulations help identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site, guiding the design of more potent and selective inhibitors. mdpi.com
Table 2: Representative Molecular Docking Scores for Imidazo[1,2-a]pyrimidine Derivatives
| Compound Type | Target Protein | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidine Schiff base | hACE2 Receptor | -9.1 | nih.gov |
| Imidazo[1,2-a]pyrimidine Schiff base | SARS-CoV-2 Spike Protein | -7.3 | nih.gov |
| 3-Benzoyl imidazo[1,2-a]pyrimidine | CYP51 (C. krusei) | -9.43 | nih.gov |
| 3-Aroyl-2-methylimidazo[1,2-a]pyrimidine | Bovine Serum Albumin (BSA) | -9.04 | nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture offered by molecular docking. acs.org By simulating the movements of atoms and molecules over time, MD can assess the stability of the docked conformation, explore conformational changes, and provide a more accurate estimation of binding free energy. acs.orgrsc.org
For imidazo[1,2-a]pyrimidine systems, MD simulations are used to validate the stability of the ligand within the protein's active site. semanticscholar.orgacs.org Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over the simulation period. A stable complex will show minimal fluctuations in its RMSD value. These simulations confirm that the interactions predicted by docking, such as hydrogen bonds, are maintained throughout the simulation, reinforcing the proposed binding mode. acs.org
Table 3: Key Parameters and Findings from MD Simulations of Imidazo[1,2-a]pyrimidine Systems
| System | Simulation Time | Key Parameter Analyzed | Finding | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrimidine derivative with VEGFR-2 | Not Specified | RMSD, Hydrogen Bonds | The complex remained stable, indicating it is an ideal molecule for development as a VEGFR-2 inhibitor. | semanticscholar.orgacs.org |
| Imidazo[1,2-a]pyrimidine derivative with HIV-1 Integrase | Not Specified | Binding Stability | The simulation confirmed the stability of the ligand in the active site. | nih.gov |
In Silico Prediction of Pharmacokinetic Properties and Drug-Likeness
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be evaluated. In silico ADMET prediction tools and drug-likeness filters, such as Lipinski's rule of five, provide an early assessment of a compound's potential to be successfully developed into an oral drug. nih.govmdpi.com
For imidazo[1,2-a]pyrimidine derivatives, various studies have utilized online servers like SwissADME and pkCSM to predict these properties. nih.govmdpi.com These predictions assess parameters like molecular weight, lipophilicity (LogP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). mdpi.com Additionally, properties such as human intestinal absorption (HIA), Caco-2 cell permeability, and potential for inhibiting cytochrome P450 (CYP) enzymes are calculated. mdpi.comnih.gov Studies on various imidazo[1,2-a]pyrimidine derivatives have shown that they generally exhibit promising drug-like characteristics with good predicted intestinal absorption and no violations of Lipinski's rule. nih.govresearchgate.net
Table 4: Predicted ADMET and Drug-Likeness Properties for Imidazo[1,2-a]pyrimidine Derivatives
| Property | Description | Typical Predicted Value/Outcome | Reference |
|---|---|---|---|
| Lipinski's Rule of Five | A rule of thumb to evaluate druglikeness. | Zero violations | nih.gov |
| Human Intestinal Absorption (HIA) | Percentage of drug absorbed through the gut. | High (e.g., <1.0 score where lower is better) | nih.gov |
| Caco-2 Permeability | An indicator of intestinal permeability. | Good (e.g., >5.0 cm/s) | nih.gov |
| CYP Inhibition | Potential to inhibit key metabolic enzymes. | Often predicted as non-inhibitors of major isoforms. | mdpi.com |
| Toxicity (e.g., hERG inhibition) | Prediction of potential cardiotoxicity. | Generally predicted as non-toxic or low risk. | mdpi.commdpi.com |
Biophysical Studies of Compound-Biomolecule Interactions (e.g., BSA binding)
Biophysical techniques are employed to experimentally validate the interactions predicted by computational methods. The binding of small molecules to serum albumins, such as Bovine Serum Albumin (BSA), is particularly important as it affects the distribution and bioavailability of a drug in vivo. nih.gov
The interaction between imidazo[1,2-a]pyrimidine derivatives and BSA has been investigated using spectroscopic methods like fluorescence and UV-visible spectroscopy. nih.gov Fluorescence quenching studies are commonly used to determine binding parameters. When a compound binds to BSA, it can quench the intrinsic fluorescence of the protein's tryptophan residues. A progressive decrease in BSA's fluorescence intensity upon the addition of the compound indicates a binding interaction. nih.gov
Analysis of the quenching data can reveal the binding mechanism (static or dynamic), the binding constant (Ka), and the number of binding sites (n). Studies on 3-aroyl-2-methylimidazo[1,2-a]pyrimidines have shown that they bind to BSA with moderate affinity primarily through a static quenching mechanism, involving hydrophobic interactions and hydrogen bonding. nih.gov Competitive displacement assays using site-specific markers can further identify the binding location on BSA, with Site I often being implicated for this class of compounds. nih.gov
Table 5: BSA Binding Parameters for Imidazo[1,2-a]pyrimidine Derivatives
| Compound | Technique | Binding Constant (Ka) (M-1) | Number of Binding Sites (n) | Quenching Mechanism | Reference |
|---|---|---|---|---|---|
| 3-Aroyl-2-methylimidazo[1,2-a]pyrimidines | Fluorescence Spectroscopy | ~104 - 105 | ~1 | Static | nih.gov |
Emerging Research Frontiers and Future Perspectives
Design and Synthesis of Next-Generation Imidazo[1,2-a]pyrimidin-7(8H)-one Scaffolds
The design of next-generation imidazo[1,2-a]pyrimidin-7(8H)-one scaffolds is centered on strategic structural modifications to optimize their pharmacological profiles. Synthetic chemists are developing versatile and efficient methodologies to create diverse libraries of these compounds for biological screening. rsc.org A common and effective synthetic route involves the condensation reaction of 2-aminopyrimidines with various α-haloketones or related synthons, often facilitated by microwave irradiation to improve yields and reduce reaction times. mdpi.comnih.gov
Structure-activity relationship (SAR) studies are crucial in guiding the design of these new scaffolds. nih.gov Research has shown that modifications at various positions on the bicyclic ring system can dramatically influence biological activity. For instance, in a series of imidazo[1,2-a]pyrimidines designed as inhibitors of Group 2 Influenza A viruses, substitutions on the core scaffold were systematically explored to enhance potency. researchgate.netmssm.edu The goal is to develop compounds with nanomolar activity against both sensitive and resistant viral strains by targeting the virus's hemagglutinin (HA) protein, which is essential for viral entry. researchgate.netbohrium.com These synthetic efforts allow for the fine-tuning of properties like binding affinity, selectivity, and metabolic stability.
Table 1: Examples of Synthetic Modifications on the Imidazo[1,2-a]pyrimidine (B1208166) Scaffold and Their Impact
| Scaffold/Derivative | Synthetic Modification | Reported Impact on Biological Activity | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidin-5(1H)-ones | Introduction of various substituents based on a PI3K-beta homology model. | Led to the identification of potent and selective phosphatidylinositol 3-kinase (PI3K-beta) inhibitors. | nih.gov |
| Amide-functionalized Imidazo[1,2-a]pyrimidin-5(1H)-ones | Addition of various amide functionalities. | Exhibited anticancer properties. | researchgate.net |
| General Imidazo[1,2-a]pyrimidines | Synthesis using Al2O3 as a catalyst under microwave irradiation. | Resulted in compounds with good antimicrobial activity against various bacteria and fungi. | mdpi.com |
Exploration of Novel Therapeutic Indications and Biological Targets
The structural similarity of the imidazo[1,2-a]pyrimidine core to natural purines allows these compounds to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. mdpi.comnih.gov This versatility drives the exploration for novel therapeutic applications beyond their historically known uses. ekb.eg Current research has identified potent activity in areas such as cancer, infectious diseases, and inflammation. mdpi.comresearchgate.netresearchgate.net
One of the most promising new frontiers is in oncology. Derivatives of this scaffold have been identified as potent dual inhibitors of the PI3K/mTOR signaling pathway, which is a critical pathway for cancer cell growth and survival. acs.org Similarly, a series of imidazo[1,2-a]pyrimidin-5(1H)-ones were rationally designed as selective inhibitors of the beta isoform of phosphatidylinositol 3-kinase (PI3K-beta), showing potent growth inhibition in PTEN-deficient breast cancer cell lines. nih.gov Beyond cancer, these compounds are being developed as novel antiviral agents that inhibit the entry of influenza A viruses and as potential antifungal agents that target the CYP51 enzyme in Candida albicans. bohrium.comnih.govbeilstein-journals.org There is also growing interest in their potential for treating neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net
Table 2: Novel Biological Targets and Therapeutic Indications for Imidazo[1,2-a]pyrimidine Derivatives
| Biological Target | Potential Therapeutic Indication | Scaffold Example | Reference |
|---|---|---|---|
| PI3K/mTOR | Cancer | Imidazo[1,2-a]pyridine (B132010) derivatives | acs.org |
| Phosphatidylinositol 3-Kinase (PI3K-beta) | Breast Cancer (PTEN-deficient) | Imidazo[1,2-a]pyrimidin-5(1H)-ones | nih.gov |
| Influenza A Virus Hemagglutinin (HA) | Influenza | Imidazo[1,2-a]pyrimidines | researchgate.netbohrium.com |
| Wnt/β-catenin Signaling Pathway | Cancer (Wnt-driven) | Imidazo[1,2-a]pyrimidines | nih.gov |
| CYP51 Enzyme | Fungal Infections (e.g., Candida albicans) | N-aryl(alkyl)-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-5-carboxamides | nih.govbeilstein-journals.org |
Advanced Structural Characterization Techniques for Target Elucidation
To rationally design more effective drugs, it is essential to understand how these compounds interact with their biological targets at an atomic level. Advanced structural characterization techniques are indispensable for this purpose. X-ray crystallography, in particular, provides high-resolution, three-dimensional snapshots of the ligand-protein complex.
A key example is the structural elucidation of an imidazo[1,2-a]pyridine-based inhibitor bound to Mycobacterium tuberculosis glutamine synthetase (MtGS), a potential drug target for tuberculosis. researchgate.net The X-ray crystal structure revealed the precise binding mode of the inhibitor within the ATP-binding site of the enzyme. This detailed structural information allowed researchers to rationalize the observed structure-activity relationships and provided a clear roadmap for designing future inhibitors with improved potency and selectivity. researchgate.net While techniques like NMR and mass spectrometry are routinely used to confirm the chemical structures of the synthesized compounds, X-ray crystallography is paramount for visualizing the specific interactions—such as hydrogen bonds and hydrophobic contacts—that govern molecular recognition at the active site of a biological target. nih.gov
Development of Predictive Computational Models for Structure-Function Relationships
In parallel with synthetic and biological efforts, the development of predictive computational models is accelerating the discovery process for new imidazo[1,2-a]pyrimidin-7(8H)-one derivatives. These in silico methods help prioritize which compounds to synthesize and provide insights into their structure-function relationships. nih.gov
Molecular docking is a widely used technique to predict how a molecule binds to the active site of a protein. semanticscholar.org Studies on imidazo[1,2-a]pyrimidine derivatives have used docking to investigate their binding modes with microbial targets and enzymes like CYP51, helping to explain their observed antimicrobial and antifungal activities. mdpi.comnih.govbeilstein-journals.org For example, docking studies of novel imidazo[1,2-a]pyrimidine Schiff base derivatives against key proteins of the SARS-CoV-2 virus revealed promising binding affinities, suggesting their potential as viral entry inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a compound and its biological activity. dergipark.org.tr A 2D-QSAR study on imidazoquinazoline derivatives identified key physicochemical properties that influence their antitumor activity, leading to a statistically significant predictive model. mdpi.com Such models are invaluable for designing new compounds with enhanced potency.
Table 3: Application of Computational Models in Imidazo[1,2-a]pyrimidine Research
| Computational Method | Biological Target / System | Key Finding / Prediction | Reference |
|---|---|---|---|
| Molecular Docking | SARS-CoV-2 hACE2 and Spike Protein | Identified derivatives with high binding affinity (-9.1 kcal/mol), suggesting potential as viral entry inhibitors. | nih.gov |
| Molecular Docking | Candida albicans CYP51 | Predicted binding affinities ranging from -7.7 to -8.8 kcal/mol, suggesting potential antifungal activity. | beilstein-journals.org |
| Molecular Docking | Microbial Targets | Showed good binding modes for the most active antimicrobial compounds. | mdpi.comsemanticscholar.org |
| 2D-QSAR | Anticancer Activity (MCF7 cell line) | Developed a predictive model to explore potent imidazoquinazoline compounds. | mdpi.com |
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 5-methylimidazo[1,2-a]pyrimidin-7(8H)-one, and how do reaction conditions influence yield?
- Methodological Answer : Microwave-assisted synthesis using potassium carbonate (K₂CO₃, 1.5 equiv.) in acetonitrile (MeCN) at 100°C for 15 minutes achieves yields up to 85% (Entry 13c, Table 1). Key parameters include solvent polarity (MeCN > DMF > DMSO) and base strength (K₂CO₃ > Na₂CO₃), with sealed-tube microwave irradiation ensuring rapid heating and reduced side reactions . Structural confirmation via HRMS and ¹H/¹³C NMR is critical for purity assessment.
Q. How can the structural identity of this compound be rigorously confirmed?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals in the imidazo-pyrimidine core. For crystalline derivatives, single-crystal X-ray diffraction (as demonstrated for ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate) provides unambiguous confirmation of regiochemistry and substituent orientation .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Anticancer activity : Cell viability assays (e.g., MTT) against relevant cancer cell lines, noting substituent effects at position 2 (e.g., 4-chlorophenyl in analog 6p enhances activity) .
- Antioxidant potential : DPPH radical scavenging or FRAP assays, as validated for imidazo[1,2-a]pyrazin-8(7H)-one derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or side products in scale-up syntheses?
- Methodological Answer : Use a design-of-experiments (DoE) approach to test variables such as base stoichiometry (1.0–2.0 equiv.), solvent polarity (MeCN vs. DMF), and microwave power (60–150°C). For example, increasing K₂CO₃ to 2.0 equiv. at 130°C improves yields to 83% (Entry 9b, Table 1). Post-reaction workup with anhydrous KHCO₃ (pH 8) minimizes acid-catalyzed degradation .
Q. How to resolve contradictions in reported biological activities across structurally similar analogs?
- Methodological Answer : Perform comparative structure-activity relationship (SAR) studies:
- Functional group variation : Introduce electron-withdrawing groups (e.g., nitro, chloro) at position 2 to modulate electronic effects on bioactivity .
- Assay standardization : Replicate conflicting studies under identical conditions (e.g., pH, cell line, incubation time) to isolate variables. For example, discrepancies in anticancer activity may arise from differences in cell permeability or metabolic stability .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to model binding modes with enzymes like acetylcholinesterase (AChE) or hypoxia-inducible factor (HIF-1α). Density functional theory (DFT) calculations can further elucidate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and photophysical applications .
Data Contradiction Analysis
Q. How to address inconsistencies in spectroscopic data for derivatives of this compound?
- Methodological Answer : Cross-validate NMR assignments using DEPT-135 (to distinguish CH₃ from CH₂ groups) and NOESY (to confirm spatial proximity of substituents). For example, misassignment of methyl groups in crowded regions can be resolved via ¹³C-¹H HSQC correlation .
Methodological Framework Integration
Q. How to align experimental design with theoretical frameworks in medicinal chemistry?
- Methodological Answer : Ground synthesis and SAR studies in established theories (e.g., Hammett substituent constants for electronic effects) or conceptual frameworks (e.g., "privileged scaffolds" for imidazo-heterocycles). This ensures systematic hypothesis testing and reduces trial-and-error approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
